Metabolic Stability Advantage of 1,2,4-Oxadiazole Core Versus Ester-Containing Pyrazole Analogs
The 1,2,4-oxadiazole ring in the target compound functions as a bioisosteric replacement for the hydrolytically labile ester group found in earlier-generation pyrazole SOCE modulators such as Pyr3 and CIC-37. In a head-to-head in vitro hepatic metabolic stability assay using MLS9 fraction supplemented with NADPH (1 h incubation), oxadiazole-bearing pyrazoles (exemplified by compounds 22, 27, 29, 32, 37, and 42) retained >90% residual substrate for the majority of candidates, with only two compounds falling below 80%. In contrast, the ester-bearing comparators Pyr3 and CIC-37 yielded residual substrate values of only 43% and 74%, respectively. The clinical-stage comparator Synta66, which relies on an amide bond also subject to hydrolysis, showed merely 15% residual substrate in mouse liver microsomes (MLM) [1]. Although the target compound itself was not directly tested in this study, the 1,2,4-oxadiazole core is the structural determinant conferring this stability advantage, and the target compound shares this core feature.
| Evidence Dimension | In vitro hepatic metabolic stability (residual substrate after 1 h incubation in MLS9 fraction with NADPH) |
|---|---|
| Target Compound Data | Predicted >90% residual (based on class behaviour of 1,2,4-oxadiazole-bearing pyrazoles; not directly measured for CAS 2034293-13-3) |
| Comparator Or Baseline | Pyr3 (ester-bearing pyrazole): 43% residual; CIC-37 (ester-bearing pyrazole): 74% residual; Synta66: 15% residual in MLM |
| Quantified Difference | Approximately 2.1-fold improvement over Pyr3; >6-fold improvement over Synta66 (class-level projection) |
| Conditions | MLS9 hepatic fraction, NADPH-supplemented, 1 h incubation, substrate measured by LC-MS/MS |
Why This Matters
Procurement decisions for in vivo or long-duration cellular assays should favour oxadiazole-bearing scaffolds over ester analogs to avoid confounding by rapid hepatic degradation.
- [1] Priora S, Pavan M, Bassetto M, Mori M, Costi R, Di Marzo V, et al. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Med. Chem. Lett. 2021; 12(4): 640–646. doi: 10.1021/acsmedchemlett.1c00034. View Source
